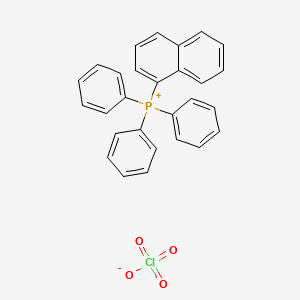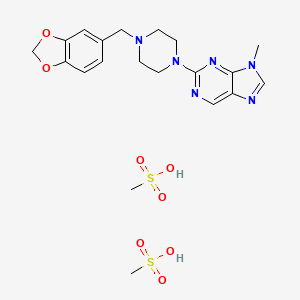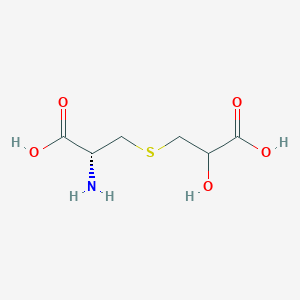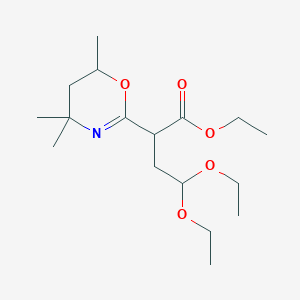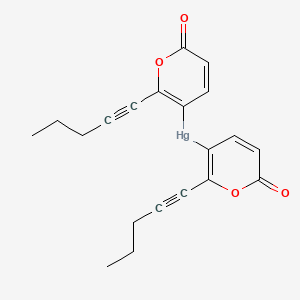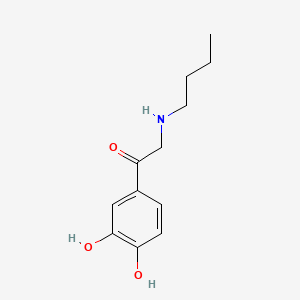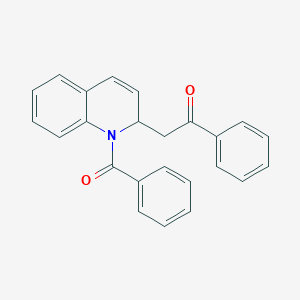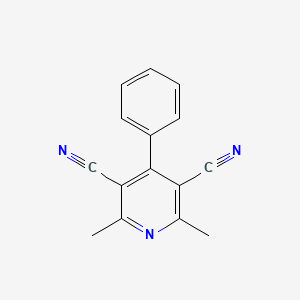![molecular formula C8H12O4 B14688259 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid CAS No. 29098-53-1](/img/structure/B14688259.png)
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxaspiro[44]nonane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a carboxylic acid functional group Spiro compounds are known for their distinctive three-dimensional architecture, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of two molecules of a γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spiroketals, spiroalcohols, and various substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid involves its interaction with molecular targets through its spiro structure. The compound can form stable complexes with enzymes and proteins, influencing their activity and function. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Lacks the carboxylic acid group, resulting in different reactivity and applications.
2,7-Dioxaspiro[4.4]nonane: Contains an additional oxygen atom, leading to variations in chemical behavior.
Spirodilactone: Another spiro compound with lactone groups, used in different industrial applications.
Uniqueness
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid stands out due to its combination of a spiro structure and a carboxylic acid functional group. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
29098-53-1 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1,6-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-2-5-12-8(6)3-1-4-11-8/h6H,1-5H2,(H,9,10) |
InChI-Schlüssel |
LCHVEYULKVCCQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C(CCO2)C(=O)O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


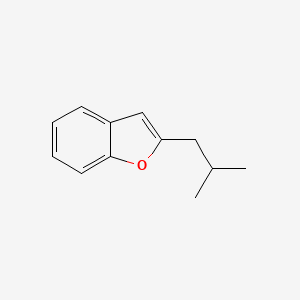
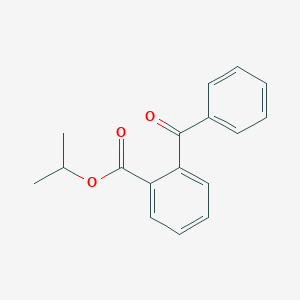
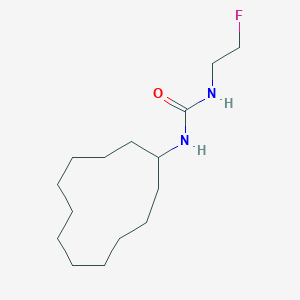
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
